[R-(R*,S*)]-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride
[R-(R*,S*)]-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride
Levonordefrin Hydrochloride is the hydrochloride salt of levonordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.
A norepinephrine derivative used as a vasoconstrictor agent.
A norepinephrine derivative used as a vasoconstrictor agent.
Brand Name:
Vulcanchem
CAS No.:
10390-18-8
VCID:
VC0080516
InChI:
InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1
SMILES:
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
Molecular Formula:
C9H14ClNO3
Molecular Weight:
219.66 g/mol
[R-(R*,S*)]-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride
CAS No.: 10390-18-8
Main Products
VCID: VC0080516
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol
CAS No. | 10390-18-8 |
---|---|
Product Name | [R-(R*,S*)]-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride |
Molecular Formula | C9H14ClNO3 |
Molecular Weight | 219.66 g/mol |
IUPAC Name | 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1 |
Standard InChIKey | YRJLEOWRVNBAOI-WFZUHFMFSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N.Cl |
SMILES | CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
Canonical SMILES | CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
Description | Levonordefrin Hydrochloride is the hydrochloride salt of levonordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction. A norepinephrine derivative used as a vasoconstrictor agent. |
Synonyms | 3,4 Dihydroxynorephedrine 3,4-Dihydroxynorephedrine 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer alpha Methylnoradrenaline alpha Methylnorepinephrine alpha-Methylnoradrenaline alpha-Methylnorepinephrine Cobefrine Corbadrine Hydrochloride, Nordefrin Levonordefrin Methylnorepinephrine Neo Cobefrin Neo-Cobefrin NeoCobefrin Nordefrin Nordefrin Hydrochloride Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer Nordefrin, (R*,R*)-Isomer Nordefrin, (R*,S*)-Isomer Norephrine |
PubChem Compound | 20055314 |
Last Modified | Nov 11 2021 |
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